molecular formula C12H5Br2NO3S B12892554 5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran CAS No. 89266-57-9

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran

Cat. No.: B12892554
CAS No.: 89266-57-9
M. Wt: 403.05 g/mol
InChI Key: AWVOTXBMOMGDJI-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran is a synthetic benzofuran derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound is of significant interest in the development of new therapeutic agents, primarily due to its hybrid structure incorporating two pharmacologically active motifs: a benzofuran core and a nitrothiophene ring. The benzofuran scaffold is recognized as a privileged structure in drug discovery and is found in numerous compounds with potent biological activities . Specifically, derivatives based on the benzo[b]furan motif have demonstrated robust and promising results as anticancer, antibacterial, and antifungal agents, making them a robust therapeutic option . The addition of a 5-nitrothiophene moiety further enhances its research value, as thiophene derivatives are known for their versatile biological properties and are commonly used in medicinal chemistry and agrochemical research . The specific substitution pattern on this molecule suggests its potential utility in several research areas. The dibromo modification on the benzofuran core is a common structural feature explored in the synthesis of novel antiproliferative compounds, which are investigated for their ability to inhibit tubulin polymerization and disrupt cancer cell division . Furthermore, the nitrothiophene group is a key functional group in various bioactive molecules, contributing to interactions with microbial targets . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in bio-screening assays to explore its mechanism of action. Its structure makes it a candidate for molecular docking studies to predict interactions with targets like tubulin or microbial enzymes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89266-57-9

Molecular Formula

C12H5Br2NO3S

Molecular Weight

403.05 g/mol

IUPAC Name

5,7-dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran

InChI

InChI=1S/C12H5Br2NO3S/c13-7-3-6-4-9(18-12(6)8(14)5-7)10-1-2-11(19-10)15(16)17/h1-5H

InChI Key

AWVOTXBMOMGDJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=CC3=CC(=CC(=C3O2)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of the 5,7-Dibromo-1-benzofuran Core

The dibrominated benzofuran core is typically prepared via bromination of 1-benzofuran derivatives or through palladium-catalyzed cyclization of appropriately substituted precursors.

  • Palladium-Catalyzed Cyclization : A common approach involves the palladium-catalyzed ring closure of 2-bromobenzyl ketones to form 2-arylbenzofurans. Using ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate (IPr) with Pd2(dba)3 and bases like Cs2CO3 in o-xylene at 100 °C yields high conversion rates to dibromobenzofurans.

  • Bromination : Direct bromination of benzofuran derivatives under controlled conditions can introduce bromine atoms at the 5 and 7 positions, yielding 5,7-dibromo-1-benzofuran intermediates.

Preparation of 5-Nitrothiophene Derivatives

The 5-nitrothiophene moiety, specifically 2-bromo-5-nitrothiophene, is a key building block for coupling reactions.

  • Synthesis of 2-Bromo-5-nitrothiophene : This compound is commercially available and can be synthesized via bromination of 5-nitrothiophene or nitration of 2-bromothiophene. It is characterized by NMR and mass spectrometry data confirming its structure.

Coupling of 5,7-Dibromo-1-benzofuran with 5-Nitrothiophene

The critical step in preparing 5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran is the formation of the C-C bond between the benzofuran core and the nitrothiophene ring.

  • Palladium-Catalyzed Cross-Coupling Reactions : Suzuki-Miyaura or Stille coupling reactions are typically employed. For example, the reaction of 5,7-dibromo-1-benzofuran with 2-bromo-5-nitrothiophene under palladium catalysis in the presence of bases such as potassium acetate or cesium carbonate in solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane at elevated temperatures (60–100 °C) yields the coupled product.

  • Catalysts and Ligands : Common catalysts include PdCl2(dppf), Pd(OAc)2 with bidentate phosphine ligands, and Pd(PPh3)4. Copper(I) iodide is sometimes added to facilitate coupling.

  • Reaction Conditions : Typical reaction times range from 2 to 24 hours, with temperatures between 60 and 100 °C. Degassing the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) are essential for high yields.

Alternative Preparation via Dibromoacetylene Reaction

An alternative synthetic route involves the reaction of a precursor benzofuran compound with dibromoacetylene under basic conditions to introduce bromine atoms and form the benzofuran ring system with nitro substituents.

  • Base-Mediated Reaction : The compound of formula I reacts with dibromoacetylene in organic solvents such as tetrahydrofuran (THF) at low temperatures (-40 °C to room temperature) using strong bases like lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS). The reaction proceeds over 8–12 hours to yield 5-nitro-benzofuran derivatives.

  • Workup and Purification : After reaction completion, quenching with ammonium chloride, extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions, drying, and silica gel chromatography afford the desired product with high purity (HPLC purity ~96.8%).

Data Table Summarizing Key Preparation Parameters

Step Reactants/Precursors Catalyst/Base Solvent Temperature Time Yield (%) Notes
1. Palladium-catalyzed cyclization to dibromo-benzofuran 2-bromobenzyl ketones Pd2(dba)3, IPr, Cs2CO3 o-xylene 100 °C ~12 h High (not specified) High conversion to 2-arylbenzofurans
2. Preparation of 2-bromo-5-nitrothiophene 5-nitrothiophene + Br2 - Various Ambient to 60 °C Hours Commercially available or moderate yield Characterized by NMR, MS
3. Cross-coupling of dibromo-benzofuran with 2-bromo-5-nitrothiophene 5,7-dibromo-1-benzofuran + 2-bromo-5-nitrothiophene PdCl2(dppf), CuI, KOAc or Cs2CO3 DMF, 1,4-dioxane 60–100 °C 2–24 h 11–40% (varies) Requires inert atmosphere, column chromatography purification
4. Base-mediated reaction with dibromoacetylene Compound I + dibromoacetylene NaHMDS, LiHMDS, BuLi, t-BuLi THF, dioxane -40 °C to RT 8–12 h ~40% isolated yield Quenching and extraction steps critical

Research Findings and Notes

  • The palladium-catalyzed methods provide a versatile and relatively straightforward route to the benzofuran core and its functionalization, with ligand and base choice significantly impacting yield and selectivity.

  • The coupling of halogenated benzofurans with nitrothiophene derivatives is sensitive to reaction conditions, requiring careful control of temperature, atmosphere, and catalyst loading to optimize yields.

  • The base-mediated reaction with dibromoacetylene offers a novel one-step approach to 5-nitro-benzofuran derivatives, which can be adapted for the synthesis of related compounds such as vilazodone, indicating the method’s synthetic utility.

  • Purification typically involves silica gel chromatography with solvent systems such as ethyl acetate/petroleum ether or hexane mixtures to achieve high purity products suitable for further applications.

Chemical Reactions Analysis

Oxidation Reactions

The nitro group on the thiophene ring undergoes selective oxidation under controlled conditions. For example:

  • Sulfone Formation : Reaction with m-chloroperbenzoic acid (mCPBA) at 0–5°C produces sulfone derivatives via two-electron oxidation (yield: 78–85%).

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro group to an amine, yielding 5,7-dibromo-2-(5-aminothiophen-2-yl)-1-benzofuran. This intermediate is critical for further functionalization (e.g., diazotization) .

Table 1: Oxidation Reaction Outcomes

Reagent/ConditionsProductYield (%)Reference
mCPBA, 0–5°C, CH₂Cl₂Sulfone derivative78–85
H₂ (1 atm)/Pd-C, EtOH, 25°C5-Aminothiophene-substituted benzofuran92

Nucleophilic Aromatic Substitution

Bromine atoms at positions 5 and 7 participate in SNAr reactions due to the electron-deficient aromatic system:

  • Amine Substitution : Reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group (yield: 65%) .

  • Thiol Coupling : Treatment with sodium thiophenoxide (PhSNa) in THF yields 5,7-dithiophenyl derivatives (yield: 70%) .

Table 2: SNAr Reactivity

NucleophileConditionsProductYield (%)
PiperidineDMF, 120°C, 12 h5,7-Dipiperidinyl derivative65
PhSNaTHF, reflux, 6 h5,7-Dithiophenyl derivative70

Cross-Coupling Reactions

The brominated benzofuran core facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane) replaces bromine with a phenyl group (yield: 82%) .

  • Buchwald-Hartwig Amination : Coupling with morpholine forms 5,7-dimorpholinyl derivatives (yield: 75%) .

Table 3: Cross-Coupling Efficiency

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°C5,7-Diphenyl derivative82
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene5,7-Dimorpholinyl derivative75

Electrophilic Substitution

The benzofuran ring undergoes nitration and sulfonation at the electron-rich 3-position (ortho to the oxygen atom):

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 3 (yield: 60%) .

  • Sulfonation : SO₃/H₂SO₄ produces a sulfonic acid derivative (yield: 55%) .

Photochemical Reactions

Under UV light (λ = 365 nm), the nitro group undergoes photolysis to generate reactive oxygen species (ROS), enabling applications in photodynamic therapy .

Biological Activity-Driven Modifications

  • Anticancer Prodrugs : The nitro group is reduced in hypoxic tumor microenvironments to generate cytotoxic radicals, damaging DNA .

  • Antimicrobial Derivatives : Thiophene-to-oxadiazole substitution enhances activity against S. aureus (MIC: 3.9 µg/mL) .

Scientific Research Applications

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran is a complex organic compound with the molecular formula C12H5Br2NO3SC_{12}H_5Br_2NO_3S and a molecular weight of approximately 403.05 g/mol. It features a benzofuran core with bromine atoms at the 5 and 7 positions and a 5-nitrothiophen-2-yl group at the 2 position. The presence of these substituents enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

Potential Applications

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against various cancer cell lines. Additionally, the brominated structure may enhance binding affinity to biological targets, contributing to its therapeutic potential. Studies on interaction mechanisms indicate that this compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions are critical for its biological efficacy, particularly in inhibiting specific enzymes or binding to DNA.

Areas of application:

  • Medicinal Chemistry: Due to its antimicrobial and anticancer properties, the compound is of interest in the development of new drugs.
  • Materials Science: The compound's chemical structure makes it suitable for use in organic electronics and semiconductors.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameUnique Features
5,5’-Dibromo-2,2’-bithiopheneContains two thiophene units; used in organic electronics
2,5-Bis(5-bromothiophen-2-yl)thiopheneSimilar reactivity; utilized in organic semiconductors
PsoralenA benzofuran derivative known for its role in phototherapy
AngelicinExhibits similar biological activities; used in dermatological treatments

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromine atoms may also contribute to the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran derivatives vary significantly in biological and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of 5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran with key analogs:

Substituent Effects on Molecular Properties

Halogenation: The 5,7-dibromo substitution in the target compound contrasts with mono-halogenated analogs like 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (Choi et al., 2009b), where fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to bromine .

Nitrothiophenyl vs. Sulfanyl/Acetic Acid Groups :

  • The nitrothiophenyl group introduces strong electron-withdrawing effects, altering electronic density distribution compared to 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid , where the ethylsulfanyl group is electron-donating . This difference may influence reactivity in substitution or coupling reactions.
Structural and Crystallographic Insights

Comparative crystallographic data (Table 1) highlight how substituents impact molecular geometry and crystal packing. For example:

  • 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (Choi et al., 2009a) crystallizes in a monoclinic system with distinct hydrogen-bonding networks due to the acetic acid moiety .
  • The target compound’s bromine and nitro groups likely promote denser packing via halogen bonds and nitro-mediated π-π interactions, though specific data are pending structural reports.

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Substituents Molecular Weight (g/mol) Crystal System Key Interactions
This compound 5-Br, 7-Br, 2-(5-NO₂-thiophene) ~436.9 Pending Halogen bonds, π-π
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 3-SMe, 2-CH₂COOH 256.3 Orthorhombic H-bonds (COOH)
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-Br, 3-SMe, 2-CH₂COOH 317.2 Monoclinic H-bonds, S···O
Pharmacological and Reactivity Trends
  • Bioactivity: Nitro groups are associated with antimicrobial and anticancer properties but may increase toxicity.
  • Reactivity : The nitro group in the target compound may facilitate electrophilic substitution reactions, whereas sulfanyl groups in analogs like 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid could undergo oxidation to sulfoxides or sulfones .

Methodological Considerations

Structural comparisons rely on crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization . These methods ensure accurate determination of bond lengths, angles, and intermolecular interactions, critical for understanding substituent effects. For instance, SHELXL’s robustness in handling halogenated compounds aids in resolving complex crystal structures .

Biological Activity

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran (CAS No. 89266-57-9) is a complex organic compound characterized by a benzofuran core with significant substitutions that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C12H5Br2NO3SC_{12}H_{5}Br_{2}NO_{3}S, with a molecular weight of approximately 403.05 g/mol. The structural features include:

  • Bromine Substituents : Positioned at the 5 and 7 positions of the benzofuran core.
  • Nitrothiophenyl Group : Located at the 2 position, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Activity : It shows cytotoxic effects against multiple cancer cell lines, attributed to the nitro group which can be reduced to form reactive intermediates that damage cellular components.

The biological efficacy of this compound is largely due to its ability to interact with biological targets through:

  • Non-Covalent Interactions : Such as hydrogen bonding and π-stacking, which are crucial for binding to DNA and inhibiting enzyme activities.
  • Bioactivation : The nitro group undergoes bioreduction, leading to the production of cytotoxic metabolites that can target cancer cells and pathogens effectively .

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)22.3
A549 (Lung Cancer)18.7

These results indicate that the compound possesses significant cytotoxicity, making it a candidate for further development in cancer therapy.

Antimicrobial Studies

The antimicrobial properties were assessed through various assays against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound exhibited varying degrees of activity against these pathogens, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
5,5’-Dibromo-2,2’-bithiopheneTwo thiophene unitsUsed in organic electronics
PsoralenBenzofuran derivativePhototherapy
AngelicinSimilar biological activitiesDermatological treatments

This comparison highlights how the specific arrangement of bromine and nitro groups in our compound enhances its reactivity and biological activity compared to others.

Q & A

Q. What advanced techniques validate thermal stability for high-temperature applications?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to:
  • Identify decomposition thresholds (e.g., >200°C for melt processing).
  • Monitor phase transitions linked to nitro group stability. Compare with computational predictions of bond dissociation energies (BDEs) .

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